2-(3-Carbethoxy-4-hydroxypyrrolidin-2-on-1-yl)ethyl acetate

Description

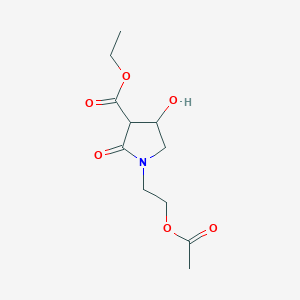

2-(3-Carbethoxy-4-hydroxypyrrolidin-2-on-1-yl)ethyl acetate (CAS: 62613-79-0) is a pyrrolidinone-based ester derivative with the molecular formula C₁₁H₁₇NO₆. Its structure comprises a pyrrolidin-2-one core substituted with a carbethoxy group (-COOEt) at position 3, a hydroxyl (-OH) group at position 4, and an ethyl acetate moiety (-OAc) linked via a methylene bridge to the nitrogen atom (N1) of the pyrrolidinone ring . This compound is structurally related to nootropic agents like oxiracetam, as indicated by its classification under piracetam derivatives in chemical registries .

Its physicochemical properties, such as solubility and stability, may be influenced by hydrogen bonding (via the hydroxyl and carbonyl groups) and steric effects from the carbethoxy and ethyl acetate substituents .

Properties

IUPAC Name |

ethyl 1-(2-acetyloxyethyl)-4-hydroxy-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-3-17-11(16)9-8(14)6-12(10(9)15)4-5-18-7(2)13/h8-9,14H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOYRZDJYJGTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CN(C1=O)CCOC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657736 | |

| Record name | Ethyl 1-[2-(acetyloxy)ethyl]-4-hydroxy-2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62613-79-0 | |

| Record name | Ethyl 1-[2-(acetyloxy)ethyl]-4-hydroxy-2-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbethoxy-4-hydroxypyrrolidin-2-on-1-yl)ethyl acetate typically involves the esterification of 3-carbethoxy-4-hydroxypyrrolidin-2-one with ethyl acetate. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include ethyl acetate, a suitable acid or base catalyst, and solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbethoxy-4-hydroxypyrrolidin-2-on-1-yl)ethyl acetate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a secondary or tertiary alcohol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-(3-Carbethoxy-4-hydroxypyrrolidin-2-on-1-yl)ethyl acetate is being investigated for its potential as a pharmaceutical intermediate. Its structure suggests that it may exhibit biological activity due to the presence of the hydroxypyrrolidine moiety, which is often associated with neuroactive compounds.

2. Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Researchers have utilized it to create derivatives that may have enhanced pharmacological properties compared to their parent compounds.

3. Antioxidant Activity

Preliminary studies indicate that derivatives of this compound may possess antioxidant properties, making them candidates for further exploration in the field of nutraceuticals and dietary supplements aimed at combating oxidative stress.

Case Study 1: Synthesis of Pyrrolidine Derivatives

A study published in Journal of Organic Chemistry explored the synthesis of novel pyrrolidine derivatives using this compound as a key intermediate. The researchers reported that these derivatives exhibited significant activity against certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Study 2: Neuroprotective Effects

In another research project highlighted in Pharmacology Reports, scientists investigated the neuroprotective effects of compounds derived from this acetate. The study concluded that specific derivatives showed promise in reducing neuronal damage in models of neurodegenerative diseases, indicating a potential for therapeutic use in conditions such as Alzheimer's disease.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(3-Carbethoxy-4-hydroxypyrrolidin-2-on-1-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-(5-Bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate (CAS: N/A)

- Structure : Benzofuran core with bromine (electron-withdrawing) and ethyl sulfinyl (-SOEt) groups.

- Molecular Formula : C₁₄H₁₅BrO₄S.

- Key Properties : Exhibits π-π stacking (3.814 Å) and C-H⋯O hydrogen bonds in its crystal lattice, enhancing stability. Synthesized via oxidation of a thioether precursor with mCPBA .

- Comparison: The benzofuran core introduces aromaticity and redox activity, contrasting with the pyrrolidinone’s saturated ring. Sulfinyl groups may confer higher polarity compared to the carbethoxy group in the target compound .

Ethyl 2-(2,5-Diphenyl-1H-imidazole-4-yl)acetate (CAS: N/A)

- Structure : Imidazole core with phenyl and ester substituents.

- Molecular Formula : C₁₉H₁₈N₂O₂ (inferred from ).

- Key Properties : Imidazole’s basicity (pKa ~7) enables pH-dependent solubility. Likely used in medicinal chemistry for metal coordination (e.g., zinc-binding motifs) .

- Comparison: The imidazole ring’s planar geometry and aromaticity contrast with the non-aromatic pyrrolidinone, affecting binding interactions in biological systems .

Triazole Derivatives with Bicyclic Systems

2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Structure : Bicyclic terpene (e.g., pinene) fused with a triazole-thioacetate group.

- Molecular Formula : C₂₉H₄₀N₄O₂S (inferred from ).

- Triazole’s hydrogen-bonding capacity differs from pyrrolidinone’s carbonyl group .

- Comparison : Larger molecular weight (~528 g/mol) vs. the target compound (~283 g/mol) may reduce solubility. The triazole-thioether linkage offers metabolic stability compared to ester groups .

Thiophene and Pyrazine Analogues

Ethyl 2-(2-(Dimethylamino)thiophen-3-yl)-2-oxoacetate

- Structure: Thiophene ring with dimethylamino (-NMe₂) and oxoacetate groups.

- Molecular Formula: C₁₀H₁₃NO₃S (from ).

- Key Properties: Synthesized via multicomponent reactions (acetylenic esters + thiourea), offering synthetic efficiency. Thiophene’s electron-rich nature contrasts with pyrrolidinone’s electron-withdrawing carbonyl .

- Comparison: The dimethylamino group introduces basicity (pKa ~9), unlike the hydroxyl group in the target compound, which is acidic (pKa ~10-12) .

6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one (CAS: 43200-81-3)

- Structure: Pyrrolo-pyrazinone fused with a chloropyridyl group.

- Molecular Formula : C₁₁H₇ClN₄O₂.

- The fused pyrazinone ring increases rigidity compared to the target compound’s flexible ethyl acetate chain .

- Comparison: Both compounds share hydroxyl and carbonyl motifs, but the pyrazinone core may confer distinct pharmacokinetic profiles .

Toxicity Considerations

Ethyl acetate, a common solvent, exhibits toxicity in zebrafish embryos (LC₅₀ = 0.2% concentration) with defects like yolk sac edema . While 2-(3-carbethoxy-4-hydroxypyrrolidin-2-on-1-yl)ethyl acetate contains an ethyl acetate group, the pyrrolidinone and hydroxyl substituents may alter its metabolic degradation and toxicity profile. No direct toxicity data for the target compound is available in the evidence, highlighting a research gap .

Biological Activity

2-(3-Carbethoxy-4-hydroxypyrrolidin-2-on-1-yl)ethyl acetate, with the molecular formula C11H17NO6, is a compound notable for its unique structural features, including a pyrrolidine ring that is substituted with carbethoxy and hydroxy groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO6 |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 62613-79-0 |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 426.2 ± 45.0 °C |

| Flash Point | 211.6 ± 28.7 °C |

The synthesis of this compound typically involves the esterification of 3-carbethoxy-4-hydroxypyrrolidin-2-one with ethyl acetate, often under acidic or basic conditions to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as a substrate or an inhibitor in various enzymatic reactions, influencing metabolic pathways and enzyme activities.

Research Findings

- Enzymatic Inhibition : Preliminary studies suggest that this compound may possess inhibitory effects on certain enzymes, although specific targets have not been conclusively identified in the literature reviewed.

- Potential Therapeutic Applications : The compound has been evaluated for its potential use in drug development, particularly as a precursor for therapeutic agents targeting neurological disorders and other conditions influenced by enzyme activity.

- In Vitro Studies : Various in vitro assays have been conducted to assess the biological efficacy of the compound, revealing promising results that warrant further investigation .

Research Opportunities

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects:

- Target Identification : Identifying specific molecular targets will be crucial for understanding its mechanism of action and therapeutic potential.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and pharmacodynamics will provide insights into the compound's efficacy and safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.